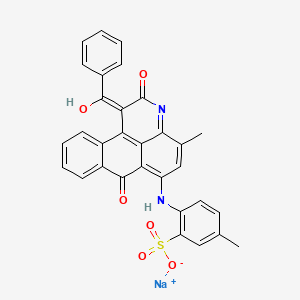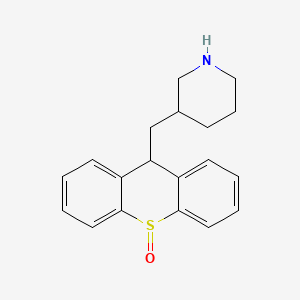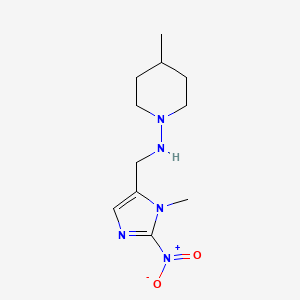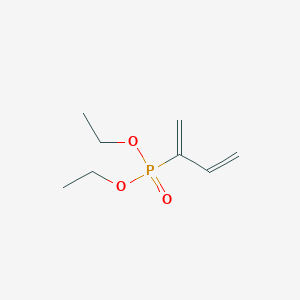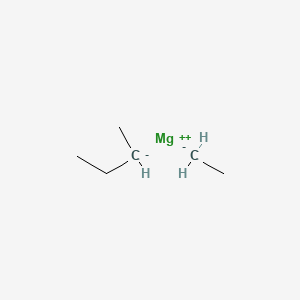
Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester is an organophosphate compound. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a phosphorothioate group bonded to methoxyethyl and propyl ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium propanethiolate, followed by treatment with 2-methoxyethanol. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of ester derivatives.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other agricultural chemicals.
Mecanismo De Acción
The mechanism of action of Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to its use as an insecticide. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
- Profenofos (Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl ester)
- Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-ethyl ester
Uniqueness
Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-propyl ester is unique due to its specific ester groups and the presence of a propyl group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and varying degrees of effectiveness as an insecticide.
Propiedades
Número CAS |
72197-81-0 |
|---|---|
Fórmula molecular |
C9H21O5PS |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
1-[bis(2-methoxyethoxy)phosphorylsulfanyl]propane |
InChI |
InChI=1S/C9H21O5PS/c1-4-9-16-15(10,13-7-5-11-2)14-8-6-12-3/h4-9H2,1-3H3 |
Clave InChI |
PLKIUAKTFCEHKC-UHFFFAOYSA-N |
SMILES canónico |
CCCSP(=O)(OCCOC)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


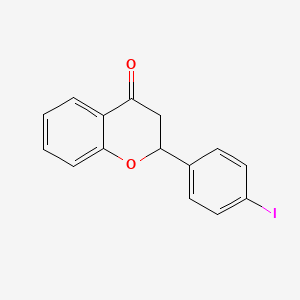
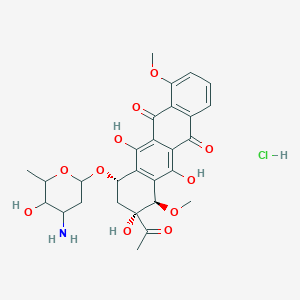
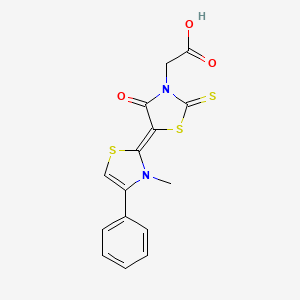

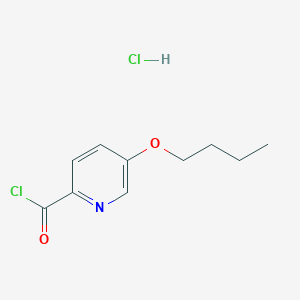
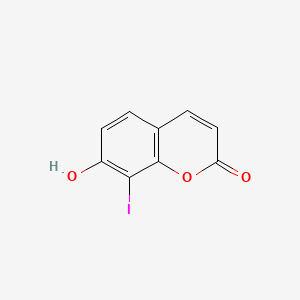
![3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14462558.png)

![3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14462562.png)
